3'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine

DHODH Kinase Inhibitor

Researchers targeting DHODH or BCR-ABL kinases face a critical gap: simple biphenyl amines lack the essential electronic tuning for optimal potency. 3'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine directly solves this, delivering a validated pharmacophore that achieves sub-micromolar IC50 values (280 nM hDHODH). - Enables >100-fold potency boost over non-fluorinated analogs in SAR campaigns. - Ready-to-use amine for high-yield (92%) amination in DHODH inhibitor synthesis. Supplied with ≥98% HPLC purity, stored at 4°C, protect from light.

Molecular Formula C13H9F4NO
Molecular Weight 271.21 g/mol
CAS No. 1214382-52-1
Cat. No. B1451078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine
CAS1214382-52-1
Molecular FormulaC13H9F4NO
Molecular Weight271.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC(=C(C=C2)N)OC(F)(F)F
InChIInChI=1S/C13H9F4NO/c14-10-3-1-2-8(6-10)9-4-5-11(18)12(7-9)19-13(15,16)17/h1-7H,18H2
InChIKeyHHGZAFAVGJRQCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine (CAS 1214382-52-1): Essential Procurement Data and Structural Identity


3'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine (CAS 1214382-52-1) is a fluorinated biphenyl-amine derivative with the molecular formula C13H9F4NO and a molecular weight of 271.21 g/mol . The compound features a 3-fluoro substituent on one phenyl ring and a 3-trifluoromethoxy group on the other, with a primary amine at the 4-position. Predicted physicochemical properties include a boiling point of 295.1±35.0 °C, a density of 1.3±0.1 g/cm³, an ACD/LogP of 3.88, and an ACD/LogD (pH 7.4) of 3.67 . The compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of bioactive molecules, particularly kinase inhibitors and DHODH inhibitors [1].

Why 3'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine Cannot Be Replaced by Generic Biphenyl Amines


Simple biphenyl amines lack the precise electronic and steric tuning provided by the specific 3'-fluoro and 3-(trifluoromethoxy) substitution pattern of this compound. Structure-activity relationship (SAR) studies demonstrate that the presence and position of fluoro and trifluoromethoxy groups on the biphenyl scaffold dramatically modulate inhibitory potency—in some cases by over 100-fold [1]. For instance, the non-fluorinated analog 2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine exhibits an IC50 >10,000 nM in a biochemical assay, whereas optimized derivatives incorporating the 3-fluoro-3'-(trifluoromethoxy)biphenyl core achieve sub-micromolar activity [2][3]. This compound's unique combination of a strongly electron-withdrawing trifluoromethoxy group and a small, lipophilic fluorine atom creates a pharmacophore that cannot be replicated by simpler, non-fluorinated, or differently substituted biphenyl amines [1].

3'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine: Quantified Differentiation vs. Structural Analogs


Sub-Micromolar DHODH Inhibition Achieved via the 3-Fluoro-3'-(trifluoromethoxy)biphenyl Core

A derivative incorporating the 3-fluoro-3'-(trifluoromethoxy)biphenyl-4-amine scaffold, specifically 2-({2-fluoro-4-[3-(trifluoromethoxy)phenyl]phenyl}carbamoyl)cyclopent-1-ene-1-carboxylic acid, demonstrates potent inhibition of human dihydroorotate dehydrogenase (DHODH) with an IC50 of 280 nM [1]. This represents a significant improvement over the non-fluorinated analog 2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine, which exhibits negligible activity (IC50 >10,000 nM) in a comparable biochemical assay [2]. The >35-fold difference in potency is directly attributable to the presence and precise positioning of the 3-fluoro and 3'-(trifluoromethoxy) groups [3].

DHODH Kinase Inhibitor

SAR-Guided Rationale: 3'-Trifluoromethoxy Group Confers Superior Potency in DHODH Inhibition

In a systematic structure-activity relationship (SAR) study of biphenyl-based DHODH inhibitors, the introduction of a trifluoromethoxy group at the 3' position (compound 7n) yielded the most active compound in the series, with potency comparable to the reference inhibitor BQN [1]. This substitution pattern outperformed other modifications, including CF3 groups at the 3' or 4' positions, which resulted in decreased potency. The specific 3-fluoro-3'-(trifluoromethoxy)biphenyl-4-amine scaffold thus represents an optimal arrangement for DHODH inhibition, as confirmed by molecular docking studies showing a binding mode that effectively mimics the carboxyl group of BQN [1].

DHODH SAR Fluorine

Physicochemical Differentiation: Enhanced Lipophilicity and Metabolic Stability vs. Non-Fluorinated Analogs

3'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine exhibits an ACD/LogP of 3.88 and an ACD/LogD (pH 7.4) of 3.67 . This lipophilicity is substantially higher than that of non-fluorinated biphenyl amines, which typically exhibit LogP values below 2.5 [1]. The compound also shows a high ACD/BCF of 363.13 at pH 7.4, indicating strong potential for membrane permeability and tissue distribution . Furthermore, the compound has zero violations of Lipinski's Rule of Five, with a molecular weight of 271.21 g/mol, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 35 Ų, suggesting favorable oral bioavailability .

Physicochemical Lipophilicity Drug-likeness

Broad-Spectrum Enzyme Inhibition Profile: DHODH and HIV-1 Reverse Transcriptase Activity

The 3-fluoro-3'-(trifluoromethoxy)biphenyl-4-amine scaffold, when elaborated to the corresponding cyclopentene carboxamide derivative, demonstrates inhibitory activity against two distinct therapeutic targets: human DHODH (IC50 = 280 nM) and HIV-1 reverse transcriptase (IC50 = 400 nM) [1]. This dual activity profile is a direct consequence of the unique fluorinated biphenyl core, which provides a versatile pharmacophore capable of engaging different enzyme active sites. In contrast, simpler biphenyl amines without the 3-fluoro and 3'-(trifluoromethoxy) groups typically show no significant inhibition against these targets [2].

Enzyme Inhibition DHODH HIV

High-Value Research and Industrial Applications of 3'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine


DHODH Inhibitor Lead Optimization and Medicinal Chemistry

3'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine serves as a critical building block for the synthesis of potent dihydroorotate dehydrogenase (DHODH) inhibitors. Derivatives incorporating this scaffold have demonstrated sub-micromolar IC50 values (280 nM) against human DHODH, and the 3'-trifluoromethoxy substitution pattern has been validated as the optimal arrangement for maximizing inhibitory potency in this target class [1][2]. Researchers developing novel immunosuppressive, anticancer, or antiviral agents targeting DHODH should prioritize this compound over non-fluorinated or differently substituted biphenyl amines to achieve superior enzyme inhibition.

Kinase Inhibitor Development (BCR-ABL and Beyond)

Biphenyl-based compounds containing the 3-fluoro-3'-(trifluoromethoxy) motif have been explored as inhibitors of BCR-ABL, a key therapeutic target in chronic myeloid leukemia [3]. The specific substitution pattern of 3'-fluoro-3-(trifluoromethoxy)biphenyl-4-amine provides an optimal electronic and steric profile for engaging the ATP-binding pocket of kinases, making it a valuable intermediate for synthesizing next-generation kinase inhibitors with improved selectivity and potency.

Multi-Target Drug Discovery and Polypharmacology

The 3-fluoro-3'-(trifluoromethoxy)biphenyl-4-amine scaffold has been shown to yield derivatives with inhibitory activity against two therapeutically relevant enzymes: human DHODH (IC50 = 280 nM) and HIV-1 reverse transcriptase (IC50 = 400 nM) [1]. This dual activity profile positions the compound as an attractive starting point for polypharmacology approaches, where a single chemical series is optimized to modulate multiple disease-relevant targets simultaneously. Procurement of this specific amine enables the synthesis of focused libraries for multi-target drug discovery.

Synthesis of DHODH Inhibitors via Nicotinic Acid Derivatives

3'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is explicitly claimed as a key intermediate in the synthesis of amino nicotinic and isonicotinic acid derivatives that act as DHODH inhibitors [4]. In patented examples, the amine is reacted with methyl 3-chloroisonicotinate to yield methyl 3-(3-fluoro-3'-(trifluoromethoxy)biphenyl-4-ylamino)isonicotinate in 92% yield, demonstrating its synthetic utility and compatibility with standard amination protocols [4]. This validated synthetic route makes the compound a reliable choice for industrial-scale medicinal chemistry programs targeting DHODH.

Technical Documentation Hub

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